![molecular formula C19H22FN5O2S B2520019 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine CAS No. 1286706-32-8](/img/structure/B2520019.png)
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine is a complex organic compound that features a combination of fluorophenyl, piperazine, pyrrolidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluorophenylpiperazine and pyrrolidine derivatives. The reaction conditions often include the use of solvents like chloroform or ethyl acetate, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, 4-fluoroaniline can be reacted with bis(2-chloroethyl)amine hydrochloride under microwave irradiation to produce 4-fluorophenylpiperazine, which is then further reacted with other intermediates to form the final compound .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenylpiperazine derivatives and pyrrolidine-based molecules. Examples include:
- 1-(4-fluorophenyl)piperazine
- Pyrrolidine-2,5-dione derivatives
Uniqueness
What sets 5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-amino-3-(pyrrolidine-1-carbonyl)-1,2-thiazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S/c20-13-3-5-14(6-4-13)23-9-11-25(12-10-23)19(27)17-15(21)16(22-28-17)18(26)24-7-1-2-8-24/h3-6H,1-2,7-12,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAQYYSEXOUTNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
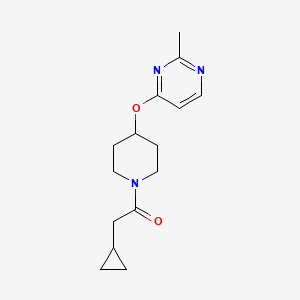
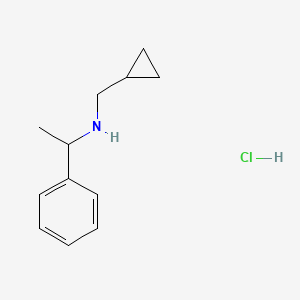
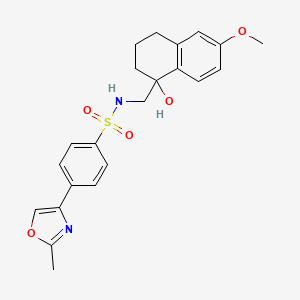
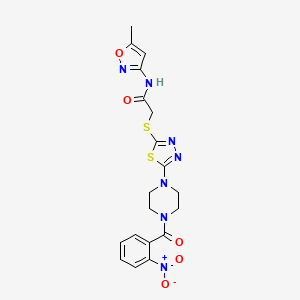
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)
![2-chloro-6-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2519945.png)
![3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide](/img/structure/B2519947.png)
![Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate](/img/structure/B2519948.png)
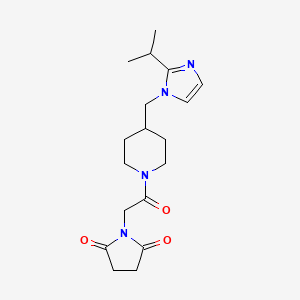

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2519954.png)

![4-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B2519957.png)
![N-(3-methylbutyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2519959.png)
